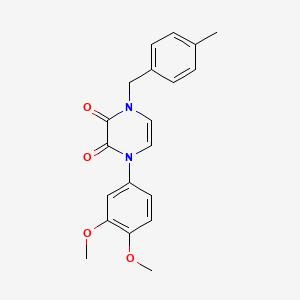
1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione, also known by its CAS number 891868-14-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O4, with a molecular weight of approximately 352.39 g/mol. The compound features a pyrazine core substituted with a dimethoxyphenyl group and a methylbenzyl group, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 891868-14-7 |
The biological activity of this compound is attributed to its interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Binding : It could interact with receptors that modulate cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Some studies suggest that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Antifungal Properties : Preliminary studies have shown that related pyrazine compounds exhibit antifungal activity against various strains.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of pyrazine derivatives similar to this compound:
- Study on Antifungal Activity : A study evaluated the antifungal properties of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces species. The results showed moderate antifungal activity with an effective concentration (EC50) indicating potential therapeutic applications in fungal infections .
- Cytotoxicity Assessment : In vitro tests on RAW 264.7 cell lines demonstrated moderate cytotoxicity with an IC50 value of approximately 500 µg/mL for similar compounds . This suggests that while the compounds may have therapeutic potential, they also exhibit toxicity at higher concentrations.
Summary of Biological Activities
The following table summarizes the biological activities reported for compounds related to this compound:
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-4-6-15(7-5-14)13-21-10-11-22(20(24)19(21)23)16-8-9-17(25-2)18(12-16)26-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBGUCHFFTJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














